Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate
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Overview
Description
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 3-bromo-5-chlorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate can be compared with other cyanoacetate derivatives, such as:
- Ethyl 2-cyano-3-phenylpropanoate
- Ethyl 2-cyano-3-(4-chlorophenyl)propanoate
- Ethyl 2-cyano-3-(4-bromophenyl)propanoate
Uniqueness
The presence of both bromo and chloro substituents on the phenyl ring makes this compound unique
Biological Activity
Ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their diverse biological activities. The presence of the cyano group, along with halogenated phenyl moieties, contributes to its reactivity and biological profile.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study evaluating the anticancer properties of substituted cyanoacetates demonstrated that derivatives with halogen substitutions had enhanced activity against human tumor cell lines. The compound's IC50 values were reported to be below 900 nM for several derivatives, indicating potent cytotoxicity .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
4a | NUGC | 48 |
4b | DLDI | 60 |
This compound | MCF | <900 |
The presence of electron-withdrawing groups such as bromo and chloro enhances the electron deficiency of the compound, which is crucial for its interaction with biological targets.
Antimicrobial Activity
In addition to its anticancer properties, this compound shows promise as an antimicrobial agent. Studies have indicated that compounds with similar structures exhibit significant antibacterial activity against various strains:
- Research Findings : A derivative with a similar structure showed Minimum Inhibitory Concentration (MIC) values ranging from 12.4 to 16.5 μM against Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity
Compound | Bacteria | MIC (μM) |
---|---|---|
This compound | S. aureus | 12.4 |
E. coli | 16.1 | |
K. pneumoniae | 16.5 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The introduction of halogen atoms (bromine and chlorine) significantly influences both anticancer and antimicrobial activities.
- Key Observations :
- The presence of halogens increases lipophilicity, enhancing cell membrane penetration.
- Electron-withdrawing groups improve binding affinity to target enzymes or receptors involved in cancer proliferation or bacterial metabolism.
Properties
Molecular Formula |
C11H9BrClNO2 |
---|---|
Molecular Weight |
302.55 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-5-chlorophenyl)-2-cyanoacetate |
InChI |
InChI=1S/C11H9BrClNO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
InChI Key |
HRKHRNRVYYGUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
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